1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride
Description
The compound 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride is a synthetic arylpiperazine derivative with a propan-2-ol backbone. Its structure features a piperazine ring substituted at the 4-position with a 5-chloro-2-methylphenyl group and a phenoxy moiety at the 3-position of the propanol chain, modified with 4-chloro-3-methyl substituents. The hydrochloride salt enhances solubility and stability for pharmacological applications.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O2.ClH/c1-15-3-4-17(22)12-21(15)25-9-7-24(8-10-25)13-18(26)14-27-19-5-6-20(23)16(2)11-19;/h3-6,11-12,18,26H,7-10,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQJBGVIIFWUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC(=C(C=C3)Cl)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five structurally related arylpiperazine derivatives from the provided evidence. Key differences in substituents, salt forms, and molecular features are highlighted.
Table 1: Structural and Functional Comparison of Arylpiperazine Derivatives
Key Structural and Functional Insights:
Substituent Effects on Pharmacokinetics: The target compound’s 5-chloro-2-methylphenyl group (vs. The adamantyl group in introduces extreme hydrophobicity, which may prolong half-life but limit oral bioavailability.
The nitro group in creates a strong electron-deficient aromatic system, which could enhance interactions with receptors requiring electron-poor binding pockets.
Salt Form and Stability :
- Hydrochloride salts (1:1 in the target compound and ) are common for improving solubility, whereas dihydrochloride salts ( ) may offer enhanced crystallinity for formulation.
Heterocyclic vs. Aromatic Moieties :
- The thiazole ring in replaces the phenyl group seen in other compounds, introducing nitrogen-based hydrogen bonding and altering metabolic pathways (e.g., CYP450 interactions).
Research Implications and Limitations
The adamantyl and thiazole-containing analogs ( ) highlight the importance of substituent-driven design for targeting specific tissues or enzymes. Further studies should prioritize synthesizing the target compound and validating its activity against serotonin (5-HT₁ₐ/₂ₐ) or dopamine (D₂/D₃) receptors, given the known activity of arylpiperazine derivatives in these domains.
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